Foreword: The Imperative of Unambiguous Characterization
Foreword: The Imperative of Unambiguous Characterization
An In-Depth Technical Guide to the Structural Elucidation of 5-chloro-2-methylpyridin-3-ol
In the realms of pharmaceutical and agrochemical development, the precise molecular structure of a compound is its foundational identity. Substituted pyridines, such as 5-chloro-2-methylpyridin-3-ol, represent a class of heterocyclic compounds of immense interest due to their prevalence as core scaffolds in a multitude of active molecules.[1] Their biological activity is intrinsically linked to the specific arrangement of substituents on the pyridine ring. Consequently, the unambiguous structural elucidation of a novel or synthesized pyridine derivative is not merely a procedural step but a critical prerequisite for advancing research, ensuring patentability, and meeting stringent regulatory standards.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-chloro-2-methylpyridin-3-ol. We will move beyond a simple recitation of techniques to explore the synergistic logic behind the analytical workflow. The causality of experimental choices will be explained, presenting a self-validating system where each piece of data corroborates the others to build an unshakeable structural hypothesis.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before delving into complex spectroscopic analysis, the first step is to establish the compound's molecular formula. This is the cornerstone upon which all subsequent structural interpretation is built.
1.1. High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas.
For 5-chloro-2-methylpyridin-3-ol, the expected molecular formula is C₆H₆ClNO. The presence of a single chlorine atom provides a highly characteristic isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit a distinctive pattern for the molecular ion: an 'M+' peak and an 'M+2' peak with a relative intensity ratio of approximately 3:1. This observation is a primary, crucial confirmation of the presence of one chlorine atom.
Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[2]
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Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Analysis:
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Identify the monoisotopic peak for the [M+H]⁺ ion. For C₆H₆³⁵ClNO, the calculated exact mass of the protonated species [C₆H₇³⁵ClNO]⁺ is 144.0216.
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Confirm the presence of the [M+H+2]⁺ peak at approximately m/z 146.0187 with roughly one-third the intensity.
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Utilize the instrument's software to calculate the elemental composition from the measured exact mass, ensuring the result matches the expected formula with an error of less than 5 ppm.
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1.2. Degree of Unsaturation
Once the molecular formula (C₆H₆ClNO) is confirmed, the degree of unsaturation (DoU), or double bond equivalent, can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.
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DoU = C + 1 - (H/2) - (X/2) + (N/2)
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DoU = 6 + 1 - (6/2) - (1/2) + (1/2) = 4
A DoU of 4 is characteristic of a simple aromatic ring system, such as benzene or, in this case, pyridine, which accounts for three double bonds and one ring. This initial calculation immediately aligns with the proposed pyridine structure.
Spectroscopic Deep Dive: Assembling the Structural Puzzle
With the molecular formula confirmed, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to the final elucidated structure.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[3]
Expected Absorptions for 5-chloro-2-methylpyridin-3-ol:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
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C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl (-CH₃) group will be just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
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C=C and C=N Stretch (Aromatic Ring): A series of sharp, medium-to-weak bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring vibrations.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O bond of the phenolic hydroxyl group.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.
The presence of these key bands provides strong, direct evidence for the hydroxyl group and the substituted pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[4][5] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to definitively assign the structure.
Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the exchangeable -OH proton.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
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2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish connectivity.
2.2.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
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-OH Proton (1H, singlet, broad): Expected to appear as a broad singlet in the range of δ 9.0-10.0 ppm. Its broadness is due to chemical exchange and hydrogen bonding.
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Aromatic Proton H-4 (1H, doublet): This proton is adjacent to H-6. It will appear as a doublet. Its precise chemical shift is influenced by the ortho -OH and meta -Cl groups. Expected around δ 7.3-7.5 ppm.
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Aromatic Proton H-6 (1H, doublet): This proton is adjacent to H-4. It will appear as a doublet with the same coupling constant as H-4. It is influenced by the ortho nitrogen and meta -Cl group. Expected around δ 8.0-8.2 ppm.
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-CH₃ Protons (3H, singlet): The methyl group protons at position 2 have no adjacent protons, so they will appear as a sharp singlet. Expected around δ 2.3-2.5 ppm.
2.2.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Predicted ¹³C NMR Spectrum: The molecule has 6 carbon atoms, and due to the lack of symmetry, all 6 are expected to be chemically distinct, resulting in 6 signals.
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C-3 (bearing -OH): This carbon is attached to an electronegative oxygen, shifting it significantly downfield. Expected around δ 150-155 ppm.
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C-2 (bearing -CH₃): Also significantly downfield due to its proximity to the nitrogen atom. Expected around δ 145-150 ppm.
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C-5 (bearing -Cl): The carbon attached to chlorine will be shifted downfield. Expected around δ 125-130 ppm.
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C-6 & C-4: These aromatic CH carbons will appear in the typical aromatic region. Expected between δ 120-140 ppm.
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-CH₃ Carbon: The methyl carbon will appear upfield. Expected around δ 15-20 ppm.
2.2.3. 2D NMR: Confirming the Connections
While 1D NMR provides strong evidence, 2D NMR experiments are essential for creating a self-validating, unambiguous assignment.
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COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). A crucial cross-peak will be observed between the signals for H-4 and H-6, confirming their connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will show correlations for:
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H-4 ↔ C-4
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H-6 ↔ C-6
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-CH₃ protons ↔ -CH₃ carbon
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the different fragments of the molecule.
Key Expected HMBC Correlations:
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-CH₃ protons (at C-2) will correlate to:
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C-2 (2-bond correlation, often weak or absent)
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C-3 (2-bond correlation)
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C-6 (3-bond correlation across the nitrogen)
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H-4 proton will correlate to:
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C-3 (2-bond correlation)
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C-5 (2-bond correlation)
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C-6 (3-bond correlation)
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H-6 proton will correlate to:
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C-5 (2-bond correlation)
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C-2 (3-bond correlation across the nitrogen)
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C-4 (3-bond correlation)
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The observation of these specific long-range correlations, particularly the link from the methyl protons to C-3 and C-6, and from H-6 to C-2, definitively locks the positions of all substituents on the pyridine ring.
Integrated Analysis Workflow and Data Summary
The power of this methodology lies in the integration of all data points. A discrepancy in any one technique would invalidate the proposed structure and prompt re-evaluation.
Workflow for Structural Elucidation
Caption: Integrated workflow for the structural elucidation of 5-chloro-2-methylpyridin-3-ol.
Summary of Expected Spectroscopic Data
| Technique | Observation | Interpretation |
| HRMS | [M+H]⁺ at m/z ~144.0216 | Confirms molecular formula C₆H₆ClNO. |
| M+2 peak (~33% intensity) | Confirms presence of one chlorine atom. | |
| IR | Broad ~3400 cm⁻¹ | O-H stretch (hydroxyl group). |
| ~3050 cm⁻¹, ~2950 cm⁻¹ | Aromatic and aliphatic C-H stretches. | |
| ~1400-1650 cm⁻¹ (multiple) | C=C/C=N stretches of pyridine ring. | |
| ¹H NMR | δ ~9.5 (1H, s, broad) | Hydroxyl proton (-OH). |
| δ ~8.1 (1H, d) | Aromatic proton (H-6). | |
| δ ~7.4 (1H, d) | Aromatic proton (H-4). | |
| δ ~2.4 (3H, s) | Methyl protons (-CH₃). | |
| ¹³C NMR | 6 distinct signals | Confirms molecular asymmetry. |
| δ ~15-155 ppm | Range covers aliphatic and aromatic/heteroaromatic carbons. | |
| 2D NMR | COSY, HSQC, HMBC | Provides definitive H-H, C-H, and long-range C-H correlations to confirm substituent positions. |
Key HMBC Correlations for Structural Confirmation
Caption: Key HMBC correlations confirming the structure of 5-chloro-2-methylpyridin-3-ol.
Conclusion
The structural elucidation of 5-chloro-2-methylpyridin-3-ol is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with the foundational molecular formula from HRMS and layering on functional group information from IR, a detailed connectivity map from a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and self-validated structural assignment. This rigorous, evidence-based workflow is essential for ensuring the scientific integrity of research and development involving novel chemical entities.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
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Bhattacharyya, A., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved February 4, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved February 4, 2026, from [Link]
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(3), 1633-1637.
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Indian Journal of Pharmaceutical Sciences. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved February 4, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved February 4, 2026, from [Link]
